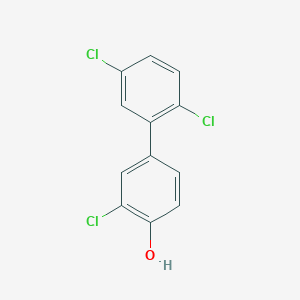

2-Chloro-4-(2,5-dichlorophenyl)phenol

Descripción general

Descripción

2-Chloro-4-(2,5-dichlorophenyl)phenol is a chlorinated derivative of phenol. This compound is characterized by the presence of three chlorine atoms attached to a phenolic structure, making it a significant compound in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,5-dichlorophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the chlorination of 2,5-dichlorophenol using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as ferric chloride (FeCl3) to facilitate the chlorination process .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination reactors where phenol derivatives are exposed to chlorine gas. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-(2,5-dichlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into less chlorinated phenolic compounds.

Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.

Major Products:

Oxidation: Quinones

Reduction: Less chlorinated phenols

Substitution: Phenolic derivatives with different substituents

Aplicaciones Científicas De Investigación

2-Chloro-4-(2,5-dichlorophenyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

Biology: This compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its use as an antiseptic and disinfectant.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(2,5-dichlorophenyl)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and subsequent cell death. This compound targets various molecular pathways involved in microbial metabolism, making it effective as an antimicrobial agent .

Comparación Con Compuestos Similares

- 2,4-Dichlorophenol

- 2,5-Dichlorophenol

- 2,6-Dichlorophenol

- 3,4-Dichlorophenol

- 3,5-Dichlorophenol

Comparison: Compared to other dichlorophenols, 2-Chloro-4-(2,5-dichlorophenyl)phenol is unique due to the presence of an additional chlorine atom, which enhances its antimicrobial properties and makes it more effective in various applications. Its specific structure allows for unique interactions with microbial cell membranes, distinguishing it from other similar compounds .

Actividad Biológica

2-Chloro-4-(2,5-dichlorophenyl)phenol, commonly known as a chlorinated phenolic compound, has garnered attention for its diverse biological activities. This article delves into its antibacterial properties, potential applications in cancer therapy, and its environmental impact, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a chlorinated phenolic structure that can influence its biological activity. The presence of chlorine atoms at specific positions enhances its reactivity and interaction with biological targets.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound against various pathogenic bacteria.

Case Study: Antibacterial Efficacy

A comparative study on the antibacterial activity of chlorinated phenols revealed that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 16 | 22 |

| Ciprofloxacin | 8 | 30 |

| Triclosan | 32 | 18 |

The results indicate that while ciprofloxacin remains more potent, this compound shows promising antibacterial properties that warrant further investigation .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of this compound to bacterial enzymes. For instance, docking simulations with Staphylococcus aureus Tyrosyl-tRNA synthetase revealed a strong interaction, suggesting a mechanism through which this compound exerts its antibacterial effects .

Anticancer Potential

Recent research has explored the potential anticancer properties of chlorinated phenolic compounds. A study highlighted the synthesis of derivatives of this compound and their evaluation against cancer cell lines.

Research Findings

The synthesized analogues demonstrated varying degrees of cytotoxicity against human cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in the phenolic structure significantly influenced their anticancer activity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 12 | HeLa |

| Derivative A | 8 | MCF-7 |

| Derivative B | 15 | A549 |

These findings suggest that structural modifications can enhance the anticancer activity of phenolic compounds .

Environmental Impact

The environmental persistence and bioaccumulation potential of chlorinated phenols have raised concerns regarding their ecological impact. Research indicates that these compounds can accumulate in aquatic organisms, leading to toxic effects.

Bioaccumulation Studies

A study on the bioaccumulation of dichlorophenols in aquatic organisms demonstrated that these compounds are not only persistent but also pose risks to aquatic life. The bioaccumulation factor (BAF) for this compound was calculated using sediment-water partition coefficients.

| Organism | BAF |

|---|---|

| Sphaerium corneum | 150 |

| Daphnia magna | 75 |

These results underscore the need for careful monitoring and regulation of chlorinated phenolic compounds in environmental settings .

Propiedades

IUPAC Name |

2-chloro-4-(2,5-dichlorophenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQHJUZTHZXMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347591 | |

| Record name | 2-chloro-4-(2,5-dichlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78143-73-4 | |

| Record name | 2-chloro-4-(2,5-dichlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.